molecular formula C20H15NO5 B2814142 (3-Nitro-4-phenoxyphenyl)methyl benzoate CAS No. 339279-26-4

(3-Nitro-4-phenoxyphenyl)methyl benzoate

Cat. No.: B2814142
CAS No.: 339279-26-4
M. Wt: 349.342
InChI Key: GATJHTRAQUAJIF-UHFFFAOYSA-N
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Description

(3-Nitro-4-phenoxyphenyl)methyl benzoate is a synthetic organic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure, which incorporates phenoxyphenyl and benzoate groups, is a key scaffold in the development of bioactive molecules. Recent scientific investigations highlight the potential of structurally related phenoxyphenyl derivatives as promising therapeutic agents for Alzheimer's disease. These compounds have demonstrated protective effects on microglial and neuronal cells against amyloid-beta (Aβ1–42) induced cell death, a key pathological feature of the disease . Research indicates these derivatives operate through multi-target mechanisms, including the inhibition of Aβ peptide aggregation, reduction of oxidative stress by exhibiting significant antioxidant properties, and modulation of proinflammatory cytokine expression . Furthermore, the phenoxyphenyl moiety is associated with potential applications in agrochemistry. Given its structural relationship to known bioactive compounds, this compound is a valuable chemical building block for researchers designing and synthesizing novel small molecules. It can be utilized in click chemistry via copper-catalyzed azide-alkyne cycloaddition to create more complex triazolyl derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all local safety guidelines for laboratory chemicals.

Properties

IUPAC Name

(3-nitro-4-phenoxyphenyl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(16-7-3-1-4-8-16)25-14-15-11-12-19(18(13-15)21(23)24)26-17-9-5-2-6-10-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATJHTRAQUAJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro-4-phenoxyphenyl)methyl benzoate typically involves the esterification of (3-nitro-4-phenoxyphenyl)methanol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-4-phenoxyphenyl)methyl benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield (3-nitro-4-phenoxyphenyl)methanol and benzoic acid in the presence of an acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Reduction: (3-Amino-4-phenoxyphenyl)methyl benzoate.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: (3-Nitro-4-phenoxyphenyl)methanol and benzoic acid.

Scientific Research Applications

(3-Nitro-4-phenoxyphenyl)methyl benzoate is utilized in various scientific research applications, including:

    Organic Chemistry: As a building block for the synthesis of more complex organic molecules.

    Materials Science: In the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: As a probe to study enzyme interactions and metabolic pathways.

    Pharmaceutical Research: Potentially as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of (3-Nitro-4-phenoxyphenyl)methyl benzoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical interactions. The phenoxy group can engage in aromatic interactions, while the benzoate ester can be hydrolyzed to release benzoic acid, which has known biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-Nitro-4-phenoxyphenyl)methyl benzoate with structurally or functionally related benzoate esters, focusing on molecular features, applications, and key research findings:

Compound Structure Molecular Weight (g/mol) Key Properties/Applications Research Findings
This compound Methyl benzoate core with 3-nitro and 4-phenoxy phenyl substituents ~317.3 (estimated) High lipophilicity; potential insecticidal or pharmaceutical applications due to nitro group. Limited direct data; inferred bioactivity based on nitroaromatic analogs .
Methyl benzoate Simple methyl ester of benzoic acid 136.15 Natural fumigant; low toxicity to mammals. LC₅₀ = 0.1 µL/L air against Plodia interpunctella; eco-friendly pest control .
Benzyl benzoate Benzyl ester of benzoic acid 212.24 Pharmaceutical (scabies treatment); fragrance component. Identified in plant cultivars (e.g., Arka Nirantara) as a natural compound .
Methyl 3-nitrobenzoate Methyl ester of 3-nitrobenzoic acid 181.15 Nitro group at meta position; used in synthetic intermediates. Synthesized via nitration; challenges in spectroscopic analysis reported .
4-(3-Nitrobenzyloxy)benzoic acid methyl ester Methyl benzoate with 3-nitrobenzyloxy group at para position 317.29 Structural analog; synthesized via K₂CO₃-mediated substitution in DMF (82% yield) . Demonstrated synthetic feasibility of nitro-substituted benzoate esters.

Key Observations:

Structural Influence on Bioactivity: The nitro group in this compound may enhance pesticidal activity, akin to methyl benzoate’s fumigant properties . However, the phenoxy substituent could alter target specificity compared to simpler esters. Methyl 3-nitrobenzoate, with a nitro group directly on the benzoate ring, shows distinct reactivity in nitration reactions, though analytical challenges (e.g., HNMR interpretation) arise .

Synthetic Accessibility: Phenoxy- or benzyloxy-substituted benzoates (e.g., 4-(3-nitrobenzyloxy)-benzoic acid methyl ester) are synthesized efficiently (~82% yield) under mild conditions , suggesting scalable routes for the target compound.

Natural vs. Synthetic Origins :

  • Simple esters like methyl benzoate and benzyl benzoate occur naturally in plants , whereas nitro-substituted variants are predominantly synthetic, emphasizing their role in agrochemical or pharmaceutical design.

Research Implications and Gaps

  • Bioactivity Screening: While methyl benzoate’s insecticidal efficacy is well-documented , the target compound’s nitro and phenoxy groups warrant exploration for enhanced potency or novel mechanisms.
  • Synthetic Optimization : and highlight nitro-substituted benzoate synthesis but underscore the need for advanced spectroscopic validation (e.g., HNMR) to resolve structural ambiguities .
  • Environmental Impact : Nitroaromatic compounds often raise toxicity concerns; comparative studies on degradation pathways and ecotoxicology are critical for safe application.

Biological Activity

(3-Nitro-4-phenoxyphenyl)methyl benzoate is a compound of significant interest in various fields due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and research findings related to its biological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C20_{20}H15_{15}N\O5_5
  • Molecular Weight : 345.34 g/mol

This structure includes a nitro group, a phenoxy group, and a benzoate moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Group : Can be reduced to an amino group, facilitating various biochemical interactions.
  • Phenoxy Group : Engages in aromatic interactions that may enhance the compound's binding affinity to biological targets.
  • Benzoate Ester : Hydrolyzes to release benzoic acid, which has known biological activities.

These interactions suggest potential pathways for therapeutic applications, including anti-cancer and anti-inflammatory effects.

Antineoplastic Activity

Research indicates that this compound exhibits antineoplastic (anti-cancer) properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and reducing cell proliferation. Notably, compounds with similar structures have been effective in targeting cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties , potentially beneficial for treating neurodegenerative diseases. It has been observed to protect neurons from oxidative stress and apoptosis, which are common pathways in neurodegeneration. The mechanism likely involves the modulation of oxidative stress pathways and enhancement of neuronal survival .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Its effectiveness as a food preservative has been highlighted due to its ability to inhibit foodborne pathogens, suggesting potential applications in food safety .

Research Findings and Case Studies

A summary of key studies exploring the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityFindings
AntineoplasticInduced apoptosis in cancer cell lines; reduced cell viability significantly.
NeuroprotectionProtected neuronal cultures from oxidative damage; improved survival rates in animal models.
AntimicrobialInhibited growth of E. coli and Salmonella spp.; effective as a food preservative.

Applications in Various Fields

The potential applications of this compound span several scientific domains:

  • Oncology : As a candidate for cancer therapy due to its ability to induce apoptosis in cancer cells.
  • Neuroscience : For neuroprotective effects that could mitigate neurodegenerative conditions.
  • Agrochemistry : As an insecticide or pesticide due to its antimicrobial properties.
  • Food Safety : As a preservative to inhibit the growth of pathogens in food products.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (3-Nitro-4-phenoxyphenyl)methyl benzoate, and what reaction conditions are critical?

  • Methodology : The compound can be synthesized via esterification between 3-nitro-4-phenoxyphenyl methanol and benzoic acid derivatives. Key steps include:

  • Activation of carboxylic acid : Use thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) to generate an acyl chloride or active ester intermediate .
  • Nucleophilic substitution : React the activated benzoic acid with the alcohol moiety under anhydrous conditions (e.g., THF or DCM) with catalytic DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.5–5.5 ppm for methyl ester protons) and nitro/phenoxy substituents (aromatic protons δ ~6.8–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) confirm functional groups .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Hydrolysis Studies : Conduct accelerated degradation experiments in buffered solutions (pH 1–13) at 40–80°C. Monitor ester hydrolysis via HPLC or UV-Vis spectroscopy. Nitro groups generally stabilize adjacent esters under acidic conditions but may undergo reduction in basic media .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to assess thermal stability .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?

  • Methodology :

  • Parameter Optimization : Systematically vary reaction parameters (solvent polarity, catalyst loading, temperature) using design-of-experiments (DoE) approaches .
  • Mechanistic Studies : Employ computational tools (DFT) to model transition states and identify rate-limiting steps. Compare with experimental kinetics data .
  • Reproducibility Checks : Validate protocols using standardized reagents and inert atmospheres to minimize moisture/oxygen interference .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodology :

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4). Measure IC₅₀ values via dose-response curves .
  • Cellular Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, A549) to screen for antiproliferative effects. Include controls for nitro group-mediated redox cycling .

Q. How can computational methods predict the regioselectivity of electrophilic substitution reactions on the phenoxyphenyl ring?

  • Methodology :

  • DFT Calculations : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites (e.g., para to phenoxy groups) prone to nitration or halogenation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent choice (e.g., polar aprotic vs. nonpolar) .

Q. What strategies mitigate competing side reactions (e.g., nitro reduction) during multi-step synthesis of derivatives?

  • Methodology :

  • Protecting Groups : Temporarily protect the nitro group using acetyl or tert-butyl carbamate (Boc) during reduction steps (e.g., LiAlH₄ for ester-to-alcohol conversion) .
  • Catalytic Transfer Hydrogenation : Use Pd/C with ammonium formate for selective nitro reduction without affecting ester bonds .

Q. What degradation products form under UV exposure, and how are they analyzed?

  • Methodology :

  • Photostability Testing : Expose the compound to UV light (e.g., 365 nm) in a photoreactor. Analyze degradation via LC-MS/MS to identify nitroso or phenolic byproducts .
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis studies to track oxygen incorporation in degradation products .

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